

Technical Support Center: Managing RNase Contamination in siRNA Experiments

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Compound of Interest

Compound Name: *ARHGAP27 Human Pre-designed
siRNA Set A*

Cat. No.: *B10760438*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate RNase contamination in siRNA experiments.

Frequently Asked Questions (FAQs)

Q1: What are RNases and why are they a concern in siRNA experiments?

Ribonucleases (RNases) are enzymes that catalyze the degradation of RNA. In the context of siRNA experiments, RNase contamination can degrade siRNA molecules, leading to a loss of gene silencing activity and ultimately, experimental failure.^[1] These enzymes are notoriously stable and can be difficult to inactivate, as some can even withstand autoclaving.^{[2][3][4]}

Q2: What are the common sources of RNase contamination in a laboratory setting?

RNases are ubiquitous, making contamination a common challenge. Key sources include:

- Human contact: Skin, hair, and saliva are rich in RNases.^{[2][5][6]} Always wear gloves and change them frequently.^{[2][4][5][7]}
- Laboratory environment: Dust, aerosols, and microorganisms present in the air and on surfaces can carry RNases.^{[2][3][5][8]}

- Reagents and solutions: Water and buffers can be sources of RNase contamination if not properly prepared and handled.[\[3\]](#)[\[8\]](#)
- Consumables and equipment: Non-certified plasticware, glassware, and laboratory equipment can introduce RNases into your experiment.[\[3\]](#)[\[8\]](#)

Q3: How can I prevent RNase contamination in my experiments?

A proactive approach is the best defense against RNase contamination. Key preventive measures include:

- Dedicated Workspace: Designate a specific area in the lab solely for RNA work.[\[2\]](#)[\[4\]](#)[\[7\]](#)[\[9\]](#)
- Personal Protective Equipment (PPE): Always wear gloves and a clean lab coat. Change gloves often, especially after touching non-RNase-free surfaces like doorknobs or keyboards.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[9\]](#)
- Use Certified RNase-Free Products: Whenever possible, use sterile, disposable plasticware that is certified to be RNase-free.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[9\]](#) This includes pipette tips, microcentrifuge tubes, and plates.
- Proper Reagent Preparation: Use RNase-free water, either commercially purchased or prepared in-house by treating with diethylpyrocarbonate (DEPC).[\[2\]](#)[\[3\]](#) Be aware that DEPC can react with primary amines, so it is not suitable for buffers like Tris.[\[2\]](#)[\[7\]](#)
- Regular Decontamination: Routinely clean benchtops, pipettes, and equipment with commercially available RNase decontamination solutions.[\[1\]](#)[\[3\]](#)

Troubleshooting Guide

Problem: My siRNA experiment failed, and I suspect RNase contamination. How can I confirm this?

Solution:

- Assess siRNA Integrity: The most direct way to check for degradation is to run an aliquot of your siRNA on a denaturing polyacrylamide gel or a specialized microfluidics-based system.

A smear or the absence of a sharp band corresponding to the correct size indicates degradation.

- Use an RNase Detection Assay: Several commercial kits are available to test for the presence of RNase activity in your reagents, on surfaces, or on your equipment. These are often fluorescence-based assays that provide a sensitive readout.[\[10\]](#)[\[11\]](#)

Problem: I have confirmed RNase contamination. What are the next steps to rescue my experiments?

Solution:

- Discard Contaminated Reagents: It is often more cost-effective and reliable to discard and replace any suspected reagents, including buffers, enzymes, and the siRNA itself.
- Thoroughly Decontaminate Your Workspace and Equipment: Follow a strict decontamination protocol for all surfaces and equipment involved in your RNA work. Refer to the decontamination methods table below.
- Review and Reinforce Aseptic Technique: Ensure that all personnel are trained on and adhere to best practices for working in an RNase-free environment.

Data Presentation: Decontamination Methods

The following table summarizes common methods for eliminating RNase contamination from various laboratory items.

Item	Decontamination Method	Key Considerations
Glassware	Bake at 180°C or higher for several hours (e.g., 4 hours). [2][5][7][9]	Ensure glassware is thoroughly cleaned before baking.
Metalware	Bake at 450°F (232°C) for 6 to 8 hours.[1][3]	Suitable for stainless steel instruments.
Plasticware (non-disposable)	Soak in 0.1 M NaOH / 1 mM EDTA for 2 hours at 37°C, then rinse with RNase-free water.[9]	Not all plastics are resistant to NaOH. Check manufacturer's guidelines.
Electrophoresis Tanks	Soak in 3% hydrogen peroxide for 10 minutes, followed by extensive rinsing with RNase-free water.[2][4][5][7]	Ensure all hydrogen peroxide is removed before use.
Aqueous Solutions (non-amine containing)	Treat with 0.1% (v/v) Diethylpyrocarbonate (DEPC), incubate, and then autoclave to inactivate DEPC.[2][5]	DEPC is a suspected carcinogen and must be handled with care. Autoclaving is essential to remove residual DEPC.
Lab Surfaces (benchtops, pipettes)	Wipe with commercial RNase decontamination solutions (e.g., RNaseZap).[3][12]	Follow the manufacturer's instructions for application and removal.

Experimental Protocols

Protocol 1: Preparation of DEPC-Treated Water

Objective: To prepare RNase-free water for use in solutions and buffers.

Materials:

- High-quality purified water (e.g., Milli-Q)
- Diethylpyrocarbonate (DEPC)

- Autoclavable glass bottle

Procedure:

- Add 1 ml of DEPC to 1 liter of purified water in an autoclavable bottle (final concentration 0.1% v/v).
- Shake the bottle vigorously to ensure the DEPC is well-dispersed.
- Let the solution stand for at least 2 hours at 37°C, or overnight at room temperature, with occasional mixing.
- Autoclave the treated water for at least 15-20 minutes to inactivate any remaining DEPC. The breakdown of DEPC produces ethanol and CO₂.
- Allow the water to cool completely before use. The water is now RNase-free.

Caution: DEPC is toxic and should be handled in a fume hood with appropriate personal protective equipment.

Protocol 2: RNase Detection Using a Fluorescence-Based Assay

Objective: To determine if a solution or piece of equipment is contaminated with active RNases. This protocol is a general guideline for commercially available kits (e.g., RNaseAlert™).

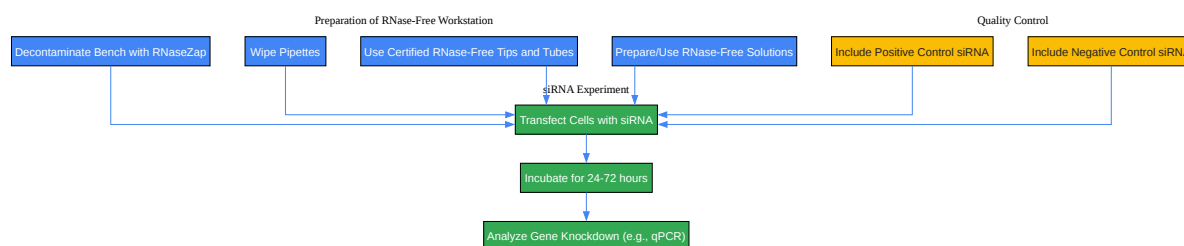
Materials:

- RNase detection kit (containing a fluorescently-labeled RNA substrate and reaction buffer)
- Sample to be tested
- Positive control (e.g., RNase A solution provided with the kit)
- Negative control (RNase-free water)
- Fluorometer or UV transilluminator

Procedure:

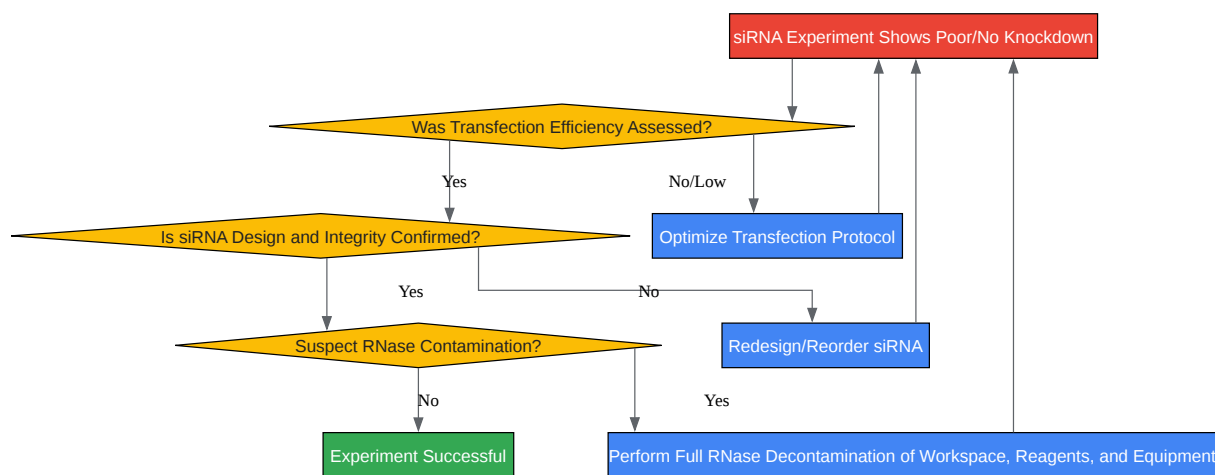
- Reconstitute the lyophilized RNA substrate in the provided reaction buffer according to the kit's instructions.
- In separate, sterile, RNase-free microcentrifuge tubes, set up the following reactions:
 - Test Sample: Add a small volume of your sample (e.g., buffer, water from a piece of equipment) to the substrate-buffer mix.
 - Positive Control: Add the provided RNase A solution to the substrate-buffer mix.
 - Negative Control: Add RNase-free water to the substrate-buffer mix.
- Incubate all tubes at 37°C for the time specified in the kit's protocol (typically 30-60 minutes). [\[11\]](#)
- Visualize the results. In the presence of RNases, the RNA substrate is cleaved, separating a fluorophore from a quencher, resulting in an increase in fluorescence. [\[11\]](#)
- Measure the fluorescence using a fluorometer or observe the tubes under a UV transilluminator. A significant increase in fluorescence in the test sample compared to the negative control indicates RNase contamination.

Visualizations



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Caption: Workflow for conducting an siRNA experiment in an RNase-free environment.



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Caption: Troubleshooting decision tree for failed siRNA experiments.

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